(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate
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Overview
Description
(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[112101,10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate involves multiple steps, starting from the extraction of the natural product from Rabdosia rubescens. The compound is then purified using chromatographic techniques to achieve a high level of purity (≥98%) as determined by High-Performance Liquid Chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction and purification processes. The herbs of Rabdosia rubescens are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using various chromatographic methods to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals, cosmetics, and agricultural products.
Mechanism of Action
The mechanism of action of (2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects. The compound may also interact with specific enzymes and receptors, leading to its observed pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
Glaucocalyxin A: Another compound isolated from Rabdosia rubescens with similar biological activities.
Glaucocalyxin C: A structurally related compound with distinct pharmacological properties.
Uniqueness
(2-Hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate is unique due to its specific structural features and the presence of multiple functional groups that contribute to its diverse biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness compared to other similar compounds .
Properties
IUPAC Name |
(2-hydroxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-11-13-6-7-14-21(5)9-8-16(24)20(3,4)15(21)10-17(25)22(14,18(11)26)19(13)27-12(2)23/h13-15,17,19,25H,1,6-10H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXOKVMORWDLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(C(CC4C3(CCC(=O)C4(C)C)C)O)C(=O)C2=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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